7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Descripción
7-(3,4-Diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a 3,4-diethoxyphenyl group at position 7 and a 4-(3-methylphenyl)piperazinyl moiety at position 2. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors such as kinases, G protein-coupled receptors (GPCRs), and metabolic enzymes .
Propiedades
IUPAC Name |
7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-4-33-22-10-9-19(16-23(22)34-5-2)21-17-35-25-24(21)28-27(29-26(25)32)31-13-11-30(12-14-31)20-8-6-7-18(3)15-20/h6-10,15-17H,4-5,11-14H2,1-3H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKMKCBOPPRLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.50 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including SU-DHL-6 and K562, with IC50 values as low as 0.55 μM . These findings suggest that structural modifications in similar compounds can lead to enhanced antitumor efficacy.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in cancer proliferation and survival. The thieno[3,2-d]pyrimidine moiety is known to interact with enzymes like EZH2 (enhancer of zeste homolog 2), which plays a crucial role in gene regulation and cancer progression .
Pharmacological Profiles
Case Studies
- Antitumor Efficacy : A study involving the evaluation of various thieno[3,2-d]pyrimidine derivatives indicated that specific substitutions could significantly enhance antitumor activity. Compound 12e showed remarkable efficacy against lymphoma cells while maintaining low toxicity towards normal cells .
- Neuropharmacological Effects : Research on piperazine derivatives has suggested that modifications to the phenyl ring can influence their affinity for dopamine receptors, indicating potential use in treating mood disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups (like ethoxy) on the aromatic ring enhances the compound's lipophilicity and biological activity. Furthermore, the piperazine moiety contributes to receptor binding affinity and selectivity.
Comparación Con Compuestos Similares
Key Observations:
Position 2 Modifications: The 4-arylpiperazinyl group in the target compound is a common feature in GPCR ligands (e.g., 5-HT1A, alpha-1 adrenoceptors) . The 3-methylphenyl substituent may balance lipophilicity and receptor selectivity compared to chlorophenyl or methoxyphenyl groups . Piperazine derivatives in and show nanomolar potency, suggesting the target compound could similarly modulate kinase or receptor pathways.
Position 7 Substituents: The 3,4-diethoxyphenyl group is rare in thienopyrimidinones but shares similarities with OPC-6535 (), where it enhances inhibitory effects on superoxide production. This group may improve solubility or metabolic stability compared to simpler aryl groups (e.g., phenyl, chlorophenyl) .
Scaffold Versatility: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse activities depending on substitution patterns. For example:
Metabolic Stability:
- The 3,4-diethoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl or methylphenyl groups, as seen in antiplasmodial derivatives () .
- Piperazine moieties are often metabolized via N-dealkylation, but the 3-methylphenyl group could sterically hinder this process, improving half-life .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Methodological Answer:
- Multi-step synthesis : Begin with cyclocondensation of substituted thiophene precursors (e.g., 2-amino-4-arylthiophene-3-carbonitriles) with formic acid under reflux (16–18 hours), followed by nucleophilic substitution to introduce the piperazine moiety .
- Yield optimization : Use anhydrous solvents (e.g., DMF or THF) for piperazine coupling, monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final recrystallization in ethanol/dioxane mixtures improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., diethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and isocratic elution (acetonitrile/water + 0.1% TFA) to verify ≥95% purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 542.2) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay standardization : Normalize data using positive controls (e.g., reference inhibitors for kinase assays) and account for solvent effects (DMSO ≤0.1% v/v).
- Orthogonal validation : Cross-validate IC values using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Data normalization : Apply Z-score transformation to compare activity across platforms .
Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to model binding to piperazine-targeted receptors (e.g., serotonin or dopamine receptors). Validate poses with crystallographic data from analogous piperazine-thienopyrimidine complexes .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess conformational flexibility of the diethoxyphenyl group .
Q. How should researchers design SAR studies to optimize the piperazine and thienopyrimidinone moieties?
Methodological Answer:
- Piperazine modifications : Synthesize analogs with varied aryl substitutions (e.g., 4-fluorophenyl vs. 3-methylphenyl) to assess steric and electronic effects on receptor selectivity .
- Thienopyrimidinone core : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability. Use X-ray data (e.g., torsion angles from ) to guide substitutions that minimize steric clash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
